methyl 1-{[(4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole and triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 1,3-dimethyl-1H-pyrazole and 4H-1,2,4-triazole derivatives. The synthesis could involve the formation of a Schiff base, followed by a thiol-ene reaction to introduce the sulfanyl group, and finally esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The Schiff base can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the Schiff base would yield amines.
Scientific Research Applications
METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific biological or chemical activity. It could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole and triazole derivatives, such as:
- 1H-Pyrazole-3-carboxylate derivatives
- 1,2,4-Triazole-3-thiol derivatives
Uniqueness
The uniqueness of METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H16N8O2S |
---|---|
Molecular Weight |
360.40 g/mol |
IUPAC Name |
methyl 1-[[4-[(E)-(2,5-dimethylpyrazol-3-yl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H16N8O2S/c1-10-6-11(20(2)18-10)7-16-22-8-15-17-14(22)25-9-21-5-4-12(19-21)13(23)24-3/h4-8H,9H2,1-3H3/b16-7+ |
InChI Key |
BTNAWOUZSFGTBZ-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)/C=N/N2C=NN=C2SCN3C=CC(=N3)C(=O)OC)C |
Canonical SMILES |
CC1=NN(C(=C1)C=NN2C=NN=C2SCN3C=CC(=N3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.